1,3,5-Trihexylbenzene
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Overview
Description
1,3,5-Trihexylbenzene is an organic compound belonging to the class of trialkylbenzenes. It consists of a benzene ring substituted with three hexyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,3,5-Trihexylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s worth noting that similar compounds, such as 1,3,5-trimethylbenzene, have been studied for their interactions with atmospheric radicals .
Mode of Action
Research on similar compounds, such as 1,3,5-trimethylbenzene, suggests that these types of compounds can undergo atmospheric oxidation reactions with oh radicals . These reactions involve the formation of a bicyclic peroxy radical (BPR), which is a key intermediate during the oxidation process .
Biochemical Pathways
Studies on similar compounds suggest that they can participate in atmospheric oxidation processes . For instance, 1,3,5-trimethylbenzene can react with OH radicals to form a bicyclic peroxy radical (BPR), which can further react to form various products .
Result of Action
Similar compounds have been studied for their potential to participate in atmospheric oxidation processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the atmospheric oxidation of similar compounds can be affected by the presence of OH radicals . .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the derivative and the biomolecules involved
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other benzene derivatives .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1,3,5-Trihexylbenzene in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trihexylbenzene can be synthesized through the reaction of 1,3,5-trichlorobenzene with hexylmagnesium chloride (a Grignard reagent) in the presence of a nickel catalyst. The reaction is typically carried out in diethyl ether as a solvent, and the mixture is refluxed overnight. After cooling, the reaction mixture is poured into cold hydrochloric acid, and the organic layer is extracted with ether. The product is then purified through a silica gel column using hexanes as the eluent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The process involves the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trihexylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced forms of any functional groups present.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3,5-Trihexylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized benzene derivatives.
Biology: Employed in the study of molecular interactions and self-assembly processes due to its unique structural properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
1,3,5-Triethylbenzene: Contains three ethyl groups and is used in similar applications as 1,3,5-trihexylbenzene but with different physical properties.
1,3,5-Triphenylbenzene: Features three phenyl groups and is used in photoluminescent chemo-sensors and supramolecular chemistry.
Uniqueness of this compound: this compound is unique due to its longer alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties make it suitable for specific applications in materials science and advanced chemical synthesis.
Properties
CAS No. |
29536-28-5 |
---|---|
Molecular Formula |
C₂₄H₄₂ |
Molecular Weight |
330.59 |
Origin of Product |
United States |
Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?
A1: The research highlights a method for producing this compound through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.
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